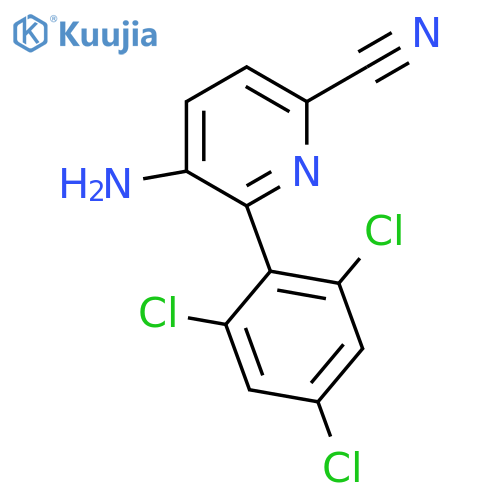

Cas no 1361601-68-4 (5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile)

1361601-68-4 structure

商品名:5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile

CAS番号:1361601-68-4

MF:C12H6Cl3N3

メガワット:298.555139064789

CID:4968532

5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile 化学的及び物理的性質

名前と識別子

-

- 5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile

-

- インチ: 1S/C12H6Cl3N3/c13-6-3-8(14)11(9(15)4-6)12-10(17)2-1-7(5-16)18-12/h1-4H,17H2

- InChIKey: CJADHTWJKWBWEK-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=C(C=1C1C(=CC=C(C#N)N=1)N)Cl)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 331

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 62.7

5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013029077-250mg |

5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile |

1361601-68-4 | 97% | 250mg |

475.20 USD | 2021-06-22 | |

| Alichem | A013029077-1g |

5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile |

1361601-68-4 | 97% | 1g |

1,445.30 USD | 2021-06-22 | |

| Alichem | A013029077-500mg |

5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile |

1361601-68-4 | 97% | 500mg |

806.85 USD | 2021-06-22 |

5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

1361601-68-4 (5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile) 関連製品

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量